molecular formula C21H25N3OS B2401773 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide CAS No. 1334372-96-1

3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide

Cat. No.: B2401773
CAS No.: 1334372-96-1
M. Wt: 367.51
InChI Key: JEVPBYMUFJUDQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide is a complex organic compound that features an imidazo[2,1-b]thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[2,1-b]thiazole core, which can be synthesized from thiourea, acetone, and a suitable bromide derivative . The cyclopropyl group is introduced via cyclopropanation reactions, while the propanamide moiety is attached through amide bond formation using appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazo[2,1-b]thiazole core, particularly at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are modulated by the compound’s unique structure. The imidazo[2,1-b]thiazole core is known to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The cyclopropyl group, in particular, may enhance the compound’s stability and reactivity compared to other derivatives.

Properties

IUPAC Name

3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS/c1-15(7-8-16-5-3-2-4-6-16)22-20(25)12-11-18-14-26-21-23-19(13-24(18)21)17-9-10-17/h2-6,13-15,17H,7-12H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVPBYMUFJUDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CCC2=CSC3=NC(=CN23)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.